2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
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Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a quinoxaline core, which is a type of heterocyclic compound, fused with a 1,2,4-triazole ring . These compounds are often synthesized for their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of triazoloquinazolines often involves the use of eco-compatible catalysts and reaction conditions . A common approach is to perform a derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a quinoxaline core fused with a 1,2,4-triazole ring . This structure can be further modified with various functional groups to create a wide range of derivatives .Scientific Research Applications
Synthesis Techniques : Several studies have focused on developing methods for synthesizing compounds related to the triazoloquinazoline family. For instance, a three-component condensation process was used to create 8,8-R, R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones (Shikhaliev et al., 2005). Another study detailed the synthesis of quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980).
Chemical Reactions and Properties : Research has been conducted to understand the chemical behavior and properties of similar compounds. For example, a study explored the synthesis of 2-[(5-methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide and its reactions, providing insights into the structural characteristics of these compounds (Hand & Baker, 1984).
Molecular and Supramolecular Structures : Investigations into the molecular and supramolecular structures of triazoloquinazoline derivatives have been conducted. This includes the study of their X-ray, NMR, DFT, and Hirshfeld characteristics, contributing to a deeper understanding of their potential applications (Abuelizz et al., 2021).
Potential Antimicrobial Applications : Some triazoloquinazoline derivatives have been synthesized and screened for their antimicrobial activities, indicating potential applications in the field of medicine and pharmacology (Zeydi et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with triazoloquinazolines can vary depending on the specific compound. Some triazoloquinazolines have been found to exhibit low toxicity , but specific safety data for “2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione” is not available.
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-24-14-7-12-13(8-15(14)25-2)20-18(27)23-17(12)21-16(22-23)9-26-11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPODRCGZWTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
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